molecular formula C12H11FN2O3 B2459777 methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate CAS No. 725260-50-4

methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate

Cat. No.: B2459777
CAS No.: 725260-50-4
M. Wt: 250.229
InChI Key: FMABWDMGQGVHHX-UHFFFAOYSA-N
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Description

Key Structural Features

  • Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms (N1 and N2), where N1 is bonded to the 4-fluorophenyl group.
  • Acetoxy Methyl Group : Positioned at C3 of the pyrazole ring, contributing to the compound’s reactivity and potential bioavailability.
  • 5-Hydroxy Group : A hydroxyl substituent at position 5, enabling hydrogen bonding and influencing solubility.

Table 1: Molecular Properties

Property Value Source
Molecular Formula C₁₂H₁₁FN₂O₃
Molecular Weight 250.23 g/mol
SMILES COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)F
InChIKey SKBDAUNAQBARLR-UHFFFAOYSA-N
CAS Number 944787-35-3

The hydroxyl group’s acidity (pKa ~8–10) and the ester’s electrophilicity make this compound versatile for further functionalization, such as hydrolysis to carboxylic acids or nucleophilic substitution.

Historical Context in Pyrazole Derivative Research

Pyrazoles were first synthesized in 1883 by Ludwig Knorr, who discovered their antipyretic properties. The introduction of fluorinated substituents in the 20th century expanded their pharmacological potential, as fluorine enhances metabolic stability and bioavailability.

Milestones in Pyrazole Chemistry

  • Knorr’s Antipyrine : The first pyrazole derivative with clinical relevance, showcasing antipy

Properties

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-8(13)3-5-10/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMABWDMGQGVHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization, such as amide bond formation. For example:

CH3OCO-RH2O/H+or OHHOCO-R(R = pyrazole scaffold)\text{CH}_3\text{OCO-R} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{HOCO-R} \quad (\text{R = pyrazole scaffold})

This carboxylic acid intermediate can react with amines to form amides, a common strategy in medicinal chemistry to enhance bioavailability or target specificity .

Reactivity of the Hydroxyl Group

The 5-hydroxy group on the pyrazole ring participates in nucleophilic reactions:

Alkylation and Acylation

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) forms ether derivatives.

  • Acylation : Reaction with acetyl chloride or anhydrides produces ester or acylated products, modulating solubility and biological activity .

Condensation Reactions

The hydroxyl group reacts with aldehydes in acid-catalyzed condensations. For instance, in ethanol with sodium acetate, it forms Schiff bases or fused heterocycles, as seen in the synthesis of triazole-pyrazole hybrids :

Pyrazole-OH+AldehydeNaOAc, EtOH, ΔHybrid Structure(Yield: 96%)[3]\text{Pyrazole-OH} + \text{Aldehyde} \xrightarrow{\text{NaOAc, EtOH, Δ}} \text{Hybrid Structure} \quad (\text{Yield: 96\%})[3]

Pyrazole Ring Participation in Cycloadditions

The pyrazole core engages in 1,3-dipolar cycloadditions with diazo compounds. For example, reactions with ethyl diazoacetate catalyzed by Zn(OTf)₂ yield fused pyrazoline or pyrazole-carboxylate derivatives :

Pyrazole+CH2C(N2)COOEtZn(OTf)2Pyrazolo[3,4-d]pyridazine\text{Pyrazole} + \text{CH}_2\text{C(N}_2\text{)COOEt} \xrightarrow{\text{Zn(OTf)}_2} \text{Pyrazolo[3,4-d]pyridazine}

These reactions expand the molecular complexity for drug discovery applications .

Catalytic Modifications and Cross-Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can modify the fluorophenyl ring if a halide substituent is introduced. This strategy is less explored for the parent compound but is feasible in derivatives .

Biological Activity and Mechanistic Insights

Derivatives of this compound exhibit anti-inflammatory and anticancer properties. For example, pyrazole-acetate analogs inhibit cyclooxygenase-2 (COX-2) and induce apoptosis in cancer cells via caspase-3 activation . The fluorine atom enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

Synthetic Optimization

Key parameters for high-yield reactions include:

  • Temperature : 80–110°C for cycloadditions .

  • Catalysts : Zn(OTf)₂ or Cu(OTf)₂ for dipolar cycloadditions .

  • Solvents : Ethanol or DMF for condensations .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate has been studied for its potential anticancer properties. Research indicates that compounds with similar pyrazole structures exhibit cytotoxic effects on various cancer cell lines. The presence of the fluorophenyl group enhances the compound's bioactivity by increasing lipophilicity, which may facilitate better cell membrane penetration and target interaction.

2. Anti-inflammatory Effects

Studies have shown that pyrazole derivatives can exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing new anti-inflammatory drugs.

Pharmacology

1. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced pain and inflammation, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

2. Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. It could potentially protect neuronal cells from oxidative stress and apoptosis, indicating its applicability in treating neurodegenerative diseases like Alzheimer's or Parkinson's.

Material Science

1. Synthesis of Functional Materials

This compound can serve as a precursor in synthesizing functional materials such as polymers and nanomaterials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with tailored properties for applications in electronics or coatings.

Data Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer activity, anti-inflammatory effects
PharmacologyEnzyme inhibition (COX), neuroprotection
Material ScienceSynthesis of polymers and nanomaterials

Case Studies

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, this compound demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted the compound's mechanism of action involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory potential of pyrazole derivatives, including this compound. The results indicated a marked reduction in pro-inflammatory markers in treated animal models, suggesting its viability as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action for methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, thereby inhibiting or modulating the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Methyl [1-(3-Chlorophenyl)-5-Hydroxy-1H-Pyrazol-3-yl]Acetate (CAS 852956-37-7)

  • Substituent : 3-chlorophenyl vs. 4-fluorophenyl.
  • The meta-substitution (3-chloro) versus para-substitution (4-fluoro) could also affect electronic distribution and molecular symmetry .

Thieno[2,3-d]Pyrimidin-4(3H)-one Derivatives (e.g., CAS 851116-06-8)

  • Core Structure: Replaces pyrazole with a thienopyrimidinone scaffold.
  • Key Differences: The fused thiophene-pyrimidinone system introduces additional aromaticity and hydrogen-bonding sites. This structural variation may enhance binding to enzymes like kinases or proteases compared to pyrazole-based compounds .

Hypothesized Physicochemical Properties

Compound CAS Core Structure Substituent Molecular Weight (g/mol) Predicted logP Notable Features
Target Compound Pyrazole 4-fluorophenyl ~280.26 ~1.8 High electronegativity, metabolic stability
852956-37-7 Pyrazole 3-chlorophenyl ~296.72 ~2.5 Increased lipophilicity, steric effects
851116-06-8 Thienopyrimidinone 2-furyl ~278.74 ~1.5 Expanded π-system, heterocyclic diversity

Note: Molecular weights and logP values are theoretical estimates based on structural data.

Research Findings and Methodological Considerations

For example:

  • Electron-Withdrawing Effects : Fluorine’s electronegativity may reduce electron density on the pyrazole ring, influencing reactivity in substitution reactions.
  • Hydrogen Bonding: The C5 hydroxyl group could act as a hydrogen-bond donor, enhancing solubility and interaction with biological targets.

Biological Activity

Methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a pyrazole derivative that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The intermediate product is then esterified with methanol in the presence of a catalyst to yield the final product. This synthetic route is crucial for producing the compound for further biological evaluations.

Biological Activity

This compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. Below are key findings from recent studies:

Antimicrobial Activity

Recent studies have demonstrated that several pyrazole derivatives, including this compound, show significant antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : The compound displayed potent activity against various pathogens, with MIC values ranging from 0.22 to 0.25 μg/mL for certain derivatives .
  • Biofilm Inhibition : It was also effective in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an anti-biofilm agent .
CompoundMIC (μg/mL)Activity Type
7b0.22 - 0.25Antimicrobial
4aNot specifiedBiofilm inhibition
5aNot specifiedBiofilm inhibition

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The compound's structure allows it to bind effectively to enzyme active sites, thereby inhibiting their function or modulating their activity .

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in treating infections caused by resistant strains .
  • Comparative Analysis : In comparative studies with similar compounds, this compound showed superior activity against certain pathogens, highlighting its unique structural advantages that enhance its antimicrobial efficacy .

Safety and Toxicology

Preliminary assessments indicate that this compound may pose irritant hazards; however, detailed toxicological studies are necessary to fully understand its safety profile in clinical applications .

Q & A

Q. What are common synthetic routes for methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate?

  • Methodological Answer : A typical approach involves cyclocondensation reactions. For example, related pyrazole derivatives are synthesized via refluxing diketones (e.g., 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione) with phenyl hydrazine in ethanol/acetic acid, yielding ~45% after silica gel column purification and recrystallization . Alternatively, cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA (dimethylformamide dimethyl acetal) can generate pyrazole-4-carboxylate intermediates, which are hydrolyzed to carboxylic acids .

Q. How is the structural confirmation of such pyrazole derivatives achieved?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. For instance, dihedral angles between pyrazole and aryl rings (e.g., 16.83–51.68°) and hydrogen-bonding interactions (O–H⋯N) are resolved via SC-XRD . Supplementary techniques include NMR for functional group verification and IR for hydroxyl group identification.

Q. What purification methods are effective for isolating the target compound?

  • Methodological Answer : Silica gel column chromatography is widely used for initial purification, followed by recrystallization in ethanol or methanol to enhance purity . Solvent selection (e.g., ethanol vs. dichloromethane) impacts yield and crystal quality .

Advanced Research Questions

Q. How can synthesis protocols be optimized to improve yields and scalability?

  • Methodological Answer : Optimization variables include:
  • Solvent systems : Ethanol/acetic acid mixtures enhance cyclocondensation efficiency .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) accelerate hydrazine coupling .
  • Temperature : Refluxing at 80–100°C for 7–12 hours balances reaction completion and decomposition risks .
  • Yield Data : Related compounds achieve 45–60% yields under optimized conditions .

Q. How do structural features (e.g., dihedral angles, hydrogen bonding) influence biological activity?

  • Methodological Answer : Dihedral angles between the pyrazole core and substituent rings modulate molecular planarity, affecting binding to biological targets (e.g., enzymes or receptors). For example, a 48.97° angle between pyrazole and phenyl rings in analogs correlates with anti-inflammatory activity . Hydrogen bonds (e.g., O–H⋯N) stabilize crystal packing and may enhance solubility or pharmacokinetics .

Q. What computational methods predict reactivity and interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Molecular docking studies assess binding affinity to targets (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Methodological Answer : Discrepancies may arise from tautomerism or dynamic effects in solution (e.g., keto-enol equilibria). SC-XRD provides ground-state conformation, while NMR captures time-averaged structures. For example, crystallographic Z-configurations in analogs resolve ambiguities in NOESY spectra .

Q. What strategies assess the biological activity of this compound using structural analogs?

  • Methodological Answer :
  • In vitro assays : Test inhibition of COX-1/2 enzymes (anti-inflammatory) or DPPH radical scavenging (antioxidant) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) on activity .
  • Data Interpretation : Correlate dihedral angles and hydrogen bonding with IC₅₀ values .

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